Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,5-dichlorothiophene moiety
Mechanism of Action
Target of Action
The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in eukaryotes and is a common target for antifungal drugs .
Mode of Action
The compound interacts with CYP51, potentially inhibiting its function
Biochemical Pathways
The inhibition of CYP51 can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes . This disruption can lead to changes in membrane fluidity and permeability, ultimately leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of CYP51. This inhibition can lead to cell death in fungi, providing a potential mechanism for antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2,5-dichlorothiophene-3-carboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring.
Coupling with benzoic acid derivative: The oxadiazole intermediate is then coupled with methyl 4-aminobenzoate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorines on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the oxadiazole ring and the dichlorothiophene moiety might confer unique biological activities, making it a promising scaffold for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-thiadiazol-2-yl)carbamoyl)benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,2,4-triazol-3-yl)carbamoyl)benzoate: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and bioactivity, while the dichlorothiophene moiety can enhance the compound’s reactivity and binding affinity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 4-[[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4S/c1-23-14(22)8-4-2-7(3-5-8)12(21)18-15-20-19-13(24-15)9-6-10(16)25-11(9)17/h2-6H,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFHAXZDNNDDMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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